molecular formula C10H11ClN2O2S B2767767 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone CAS No. 2411243-10-0

2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone

Cat. No. B2767767
CAS RN: 2411243-10-0
M. Wt: 258.72
InChI Key: BAHIXMNQIMFPID-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone, also known as BTZ043, is a compound that has shown promising results in the treatment of tuberculosis. It belongs to a class of compounds known as benzothiazinones, which have been identified as a potential target for the development of new drugs for tuberculosis.

Mechanism of Action

2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone works by inhibiting the enzyme DprE1, which is essential for the synthesis of the bacterial cell wall. This leads to the disruption of the cell wall and ultimately the death of the bacteria.
Biochemical and Physiological Effects
2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone has been found to have minimal toxicity in animal studies, and has been shown to be well-tolerated in humans. It has also been found to have good pharmacokinetic properties, with high levels of the drug being achieved in the lungs, where tuberculosis infections are typically located.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone is its efficacy against drug-resistant strains of tuberculosis, which are becoming increasingly common. However, one limitation is that it is currently only available in limited quantities, which may make it difficult to scale up for use in larger clinical trials.

Future Directions

There are several potential future directions for research on 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone. One area of interest is the development of combination therapies that include 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone, which may be more effective than using the drug alone. Another area of interest is the development of new drugs that target the same pathway as 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone, which could potentially overcome some of the limitations of the current drug. Finally, there is also interest in exploring the use of 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone for the treatment of other bacterial infections, beyond tuberculosis.

Synthesis Methods

The synthesis of 2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone involves several steps, starting with the reaction of 2-chloroacetyl chloride with 2-aminobenzothiazole to form 2-chloro-N-(2-thiazolyl)acetamide. This is then reacted with sodium hydride and carbon disulfide to form 2-chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone.

Scientific Research Applications

2-Chloro-1-(1-imino-1-oxo-2,3-dihydro-1lambda6,4-benzothiazin-4-yl)ethanone has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-susceptible and drug-resistant strains of the bacteria, and has also been found to have a synergistic effect when used in combination with other tuberculosis drugs.

properties

IUPAC Name

2-chloro-1-(1-imino-1-oxo-2,3-dihydro-1λ6,4-benzothiazin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c11-7-10(14)13-5-6-16(12,15)9-4-2-1-3-8(9)13/h1-4,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIXMNQIMFPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C2N1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroacetyl)-1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one

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